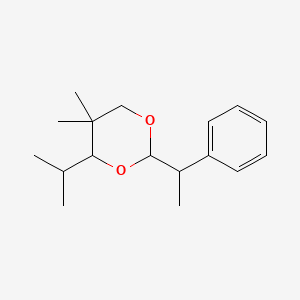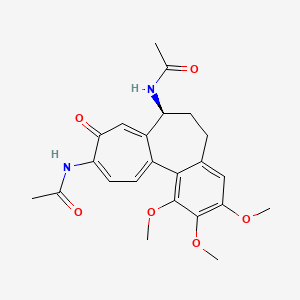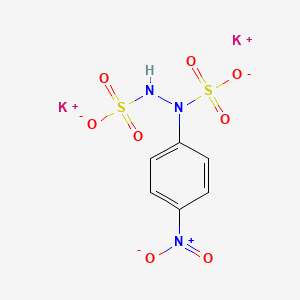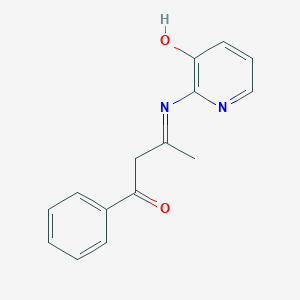
3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one is a chemical compound that features a pyridine ring substituted with a hydroxyl group and an imino group, along with a phenylbutanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one typically involves the condensation of 3-hydroxypyridine-2-carbaldehyde with 1-phenylbutan-1-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-oxopyridin-2-ylimino)-1-phenylbutan-1-one.
Reduction: Formation of 3-(3-aminopyridin-2-ylimino)-1-phenylbutan-1-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Wirkmechanismus
The mechanism of action of 3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxypyridine: A simpler analog with a hydroxyl group on the pyridine ring.
2-Amino-3-hydroxypyridine: Contains both amino and hydroxyl groups on the pyridine ring.
3-(2-Hydroxyphenylimino)-1-phenylbutan-1-one: Similar structure but with a hydroxyphenyl group instead of a hydroxypyridinyl group.
Uniqueness
3-(3-Hydroxypyridin-2-ylimino)-1-phenylbutan-1-one is unique due to the presence of both hydroxyl and imino groups on the pyridine ring, which enhances its reactivity and potential for forming diverse chemical derivatives. Its combination of functional groups allows for versatile applications in various scientific fields .
Eigenschaften
Molekularformel |
C15H14N2O2 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
(3E)-3-(3-hydroxypyridin-2-yl)imino-1-phenylbutan-1-one |
InChI |
InChI=1S/C15H14N2O2/c1-11(17-15-13(18)8-5-9-16-15)10-14(19)12-6-3-2-4-7-12/h2-9,18H,10H2,1H3/b17-11+ |
InChI-Schlüssel |
DBXSUJSFOZVMHY-GZTJUZNOSA-N |
Isomerische SMILES |
C/C(=N\C1=C(C=CC=N1)O)/CC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=NC1=C(C=CC=N1)O)CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


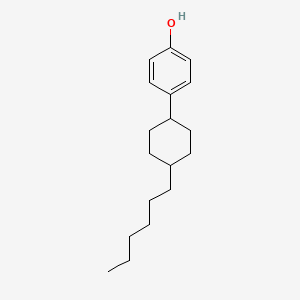
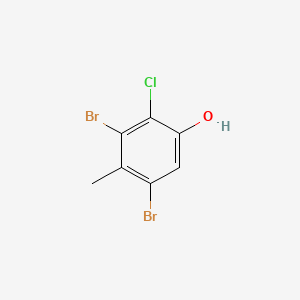
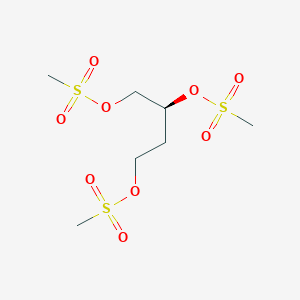
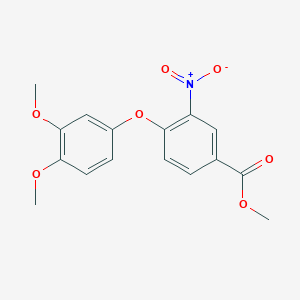

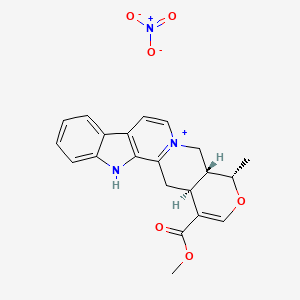
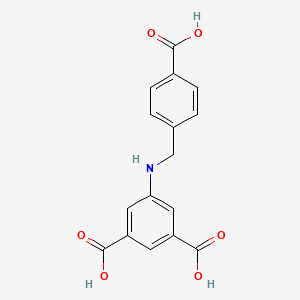
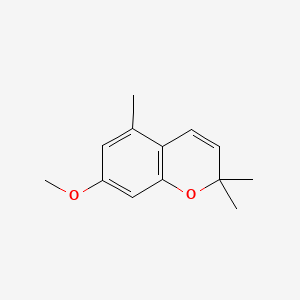
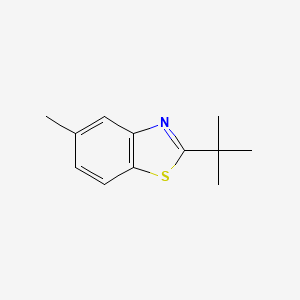
![4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B13786023.png)
![1H-Cycloocta[e]benzimidazole(9CI)](/img/structure/B13786028.png)
